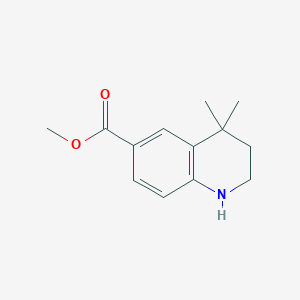

4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid methyl ester

Descripción

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of this compound encompasses a bicyclic framework consisting of a benzene ring fused to a partially saturated pyridine ring, creating the characteristic tetrahydroquinoline core structure. The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 4,4-dimethyl-1,2,3,4-tetrahydro-6-quinolinecarboxylate, which precisely describes the substitution pattern and functional group arrangement. The molecular structure features two methyl substituents located at the 4-position of the tetrahydroquinoline ring system, creating a quaternary carbon center that significantly influences the compound's conformational preferences and steric properties. The carboxylic acid methyl ester functional group is positioned at the 6-position of the aromatic ring, providing an electron-withdrawing substituent that affects the electronic distribution throughout the molecular framework.

The compound's molecular formula C₁₃H₁₇NO₂ indicates the presence of thirteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 219.28 grams per mole. The structural arrangement includes a tertiary amine nitrogen within the partially saturated ring system, which contributes to the compound's basic character and potential for hydrogen bonding interactions. The InChI (International Chemical Identifier) code 1S/C13H17NO2/c1-13(2)6-7-14-11-5-4-9(8-10(11)13)12(15)16-3/h4-5,8,14H,6-7H2,1-3H3 provides a standardized representation of the molecular connectivity and stereochemical features. The SMILES (Simplified Molecular Input Line Entry System) notation CC1(CCNc2c1cc(cc2)C(=O)OC)C offers an alternative linear representation that captures the essential structural elements and bonding patterns within the molecule.

X-ray Crystallographic Analysis of Molecular Conformation

X-ray crystallographic analysis represents the gold standard for determining precise three-dimensional molecular structures and conformational parameters in solid-state environments. The crystallographic investigation of this compound requires high-quality single crystals suitable for diffraction studies, typically larger than 0.1 millimeters in all dimensions and free from significant internal defects such as cracks or twinning. The crystallization process involves careful optimization of solvent systems, temperature conditions, and concentration parameters to achieve crystals with sufficient regularity and structural integrity for accurate data collection. Modern X-ray crystallographic equipment utilizes monochromatic X-ray radiation to generate diffraction patterns that provide detailed information about atomic positions, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

The data collection process requires systematic rotation of the crystal through approximately 180 degrees, recording diffraction intensities at multiple orientations to capture complete three-dimensional structural information. Crystallographic data processing involves indexing reflections to determine unit cell dimensions and space group symmetry, followed by integration and scaling procedures to optimize intensity measurements. The structure solution employs direct methods or molecular replacement techniques to establish initial atomic positions, which are subsequently refined through iterative computational procedures that minimize differences between observed and calculated structure factors. The final refined crystal structure provides precise atomic coordinates, thermal displacement parameters, and geometric parameters that define the molecular conformation and packing arrangements within the crystalline environment.

Advanced crystallographic analysis techniques enable detailed examination of conformational features specific to the tetrahydroquinoline ring system, including the degree of ring puckering in the saturated portion and the orientation of substituent groups relative to the aromatic plane. The quaternary carbon center at the 4-position, bearing two methyl substituents, creates significant steric constraints that influence the preferred conformation of the partially saturated ring. Crystallographic studies of related tetrahydroquinoline derivatives have revealed characteristic conformational preferences, with the saturated ring typically adopting envelope or half-chair conformations to minimize steric interactions. The methyl ester substituent at the 6-position provides additional conformational flexibility through rotation about the carbon-carbon bond connecting the aromatic ring to the carboxyl group.

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, 2D Correlation Spectroscopy)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through detailed analysis of hydrogen and carbon environments within the molecular framework of this compound. Proton nuclear magnetic resonance (¹H Nuclear Magnetic Resonance) spectroscopy reveals distinctive chemical shift patterns and coupling relationships that enable assignment of individual hydrogen atoms to specific molecular positions. The compound's ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the aromatic protons on the benzene ring, the aliphatic protons in the saturated ring portion, the methyl substituents at the 4-position, and the methyl ester group. The aromatic region typically displays signals between 6.5 and 8.0 parts per million, with specific chemical shifts influenced by the electron-withdrawing effect of the carboxyl ester substituent and the electron-donating character of the nitrogen atom.

The aliphatic region of the ¹H Nuclear Magnetic Resonance spectrum contains signals corresponding to the methylene protons at positions 2 and 3 of the tetrahydroquinoline ring, which appear as multiplets due to scalar coupling interactions with neighboring protons. The two methyl groups attached to the quaternary carbon at position 4 generate a characteristic singlet signal, typically observed around 1.2-1.4 parts per million, with integration corresponding to six protons. The methyl ester group produces a distinct singlet signal around 3.8-4.0 parts per million, integrating for three protons and providing a diagnostic marker for the presence of the ester functionality. The nitrogen-bound hydrogen atom may be observed as a broad signal due to rapid exchange processes, depending on the solvent system and measurement conditions employed.

Carbon-13 nuclear magnetic resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides complementary structural information through analysis of carbon environments and chemical shift patterns that reflect electronic and steric influences throughout the molecular framework. The ¹³C Nuclear Magnetic Resonance spectrum of this compound exhibits signals corresponding to aromatic carbons, aliphatic carbons, and the carbonyl carbon of the ester group. The aromatic carbon signals typically appear between 110 and 150 parts per million, with specific chemical shifts reflecting the electronic environment created by substituent effects and ring fusion patterns. The quaternary carbon at position 4 appears as a characteristic signal around 35-40 parts per million, distinguishable from other carbon environments by its unique substitution pattern.

Two-dimensional correlation spectroscopy techniques provide powerful tools for establishing connectivity patterns and spatial relationships within the molecular structure. Correlation Spectroscopy (Correlated Spectroscopy) experiments reveal through-bond coupling relationships between protons, enabling systematic assignment of signals to specific molecular positions through analysis of cross-peak patterns. Heteronuclear Single Quantum Coherence experiments establish direct carbon-hydrogen connectivity, providing definitive assignment of carbon signals to their attached proton environments. Nuclear Overhauser Effect Spectroscopy techniques reveal through-space proximity relationships between nuclei, offering insights into molecular conformation and spatial arrangements of substituent groups.

| Nuclear Magnetic Resonance Parameter | Observed Range | Assignment |

|---|---|---|

| Aromatic ¹H Chemical Shifts | 6.5-8.0 ppm | Benzene ring protons |

| Methyl Ester ¹H Chemical Shift | 3.8-4.0 ppm | -COOCH₃ protons |

| Geminal Dimethyl ¹H Chemical Shift | 1.2-1.4 ppm | C₄ methyl groups |

| ¹³C Carbonyl Chemical Shift | 165-175 ppm | Ester C=O carbon |

| ¹³C Aromatic Chemical Shifts | 110-150 ppm | Benzene ring carbons |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides detailed information about molecular ion formation and characteristic fragmentation pathways that serve as structural fingerprints for compound identification and purity assessment. The molecular ion peak appears at mass-to-charge ratio 219, corresponding to the molecular weight of the intact compound, and typically exhibits moderate to strong intensity depending on ionization conditions and instrumental parameters. The fragmentation behavior of tetrahydroquinoline derivatives has been extensively studied through systematic analysis of deuterium-labeled analogues, which enable precise determination of fragmentation mechanisms and identification of neutral losses. The most characteristic fragmentation patterns involve loss of small molecular fragments such as methyl radicals, methylene units, and functional group-specific eliminations that provide diagnostic information about structural features.

The base peak in the mass spectrum often corresponds to formation of stabilized aromatic ions generated through elimination of aliphatic substituents and ring-opening processes. For tetrahydroquinoline derivatives, characteristic fragmentations include loss of fifteen mass units (corresponding to methyl radical elimination), loss of sixteen mass units (representing methane elimination), and loss of larger fragments associated with side-chain cleavage. The presence of the methyl ester group introduces additional fragmentation pathways involving loss of methoxy radicals (31 mass units) and elimination of methanol molecules (32 mass units), providing specific diagnostic signals for ester functionality. The quaternary carbon center at position 4, bearing two methyl substituents, influences fragmentation patterns through preferential cleavage pathways that stabilize the resulting ionic fragments.

Detailed mechanistic studies using isotopically labeled compounds have revealed that fragmentation of the M-15 peak (corresponding to methyl radical loss) primarily involves elimination of carbon-3 and its associated hydrogen atoms, along with hydrogen transfer from the nitrogen center. This fragmentation mechanism demonstrates the importance of the nitrogen atom in stabilizing positive charge through resonance interactions with the aromatic ring system. The M-16 peak formation involves multiple competing pathways, including ring contraction processes and hydrogen rearrangement reactions that complicate simple interpretation of fragmentation patterns. Advanced mass spectrometric techniques such as tandem mass spectrometry enable detailed analysis of fragment ion structures through collision-induced dissociation experiments that provide additional structural confirmation.

The fragmentation behavior of this compound can be compared with related tetrahydroquinoline derivatives to identify structural influences on mass spectrometric behavior. Methyl substitution patterns significantly affect fragmentation pathways, with compounds bearing methyl groups at different ring positions exhibiting characteristic differences in neutral loss patterns and fragment ion intensities. The electron-withdrawing nature of the carboxyl ester substituent influences the stability of fragment ions and may promote specific fragmentation pathways that involve the aromatic portion of the molecule.

| Fragment Ion (m/z) | Neutral Loss | Proposed Structure | Relative Intensity |

|---|---|---|---|

| 219 | - | Molecular ion [M]⁺ | Moderate |

| 204 | 15 (CH₃) | [M-CH₃]⁺ | Strong |

| 203 | 16 (CH₄) | [M-CH₄]⁺ | Moderate |

| 188 | 31 (OCH₃) | [M-OCH₃]⁺ | Strong |

| 187 | 32 (CH₃OH) | [M-CH₃OH]⁺ | Moderate |

Computational Molecular Modeling and Density Functional Theory Calculations

Computational molecular modeling and Density Functional Theory calculations provide comprehensive theoretical frameworks for understanding the electronic structure, conformational preferences, and spectroscopic properties of this compound. Density Functional Theory represents the current state-of-the-art approach for quantum mechanical calculations on organic molecules, offering excellent balance between computational efficiency and chemical accuracy for systems of this size and complexity. The B3LYP (Becke 3-parameter Lee-Yang-Parr) functional combined with 6-31+G(d,p) basis sets has proven particularly effective for studying tetrahydroquinoline derivatives, providing reliable predictions of geometric parameters, energetic properties, and spectroscopic characteristics. These computational investigations enable detailed analysis of molecular orbitals involved in electronic transitions, conformational energy surfaces, and solvent effects on molecular properties.

Time-Dependent Density Functional Theory calculations specifically address electronic excitation processes and ultraviolet absorption spectra, revealing the nature of molecular orbitals involved in electronic transitions and the role of intramolecular charge transfer processes. For tetrahydroquinoline derivatives, the most significant electronic transitions typically involve π → π* excitations that result from Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital charge transfer between different regions of the molecular framework. In the case of compounds bearing benzenesulfonyl substituents, charge transfer occurs from the tetrahydroquinoline fragment to the electron-withdrawing aromatic substituent, creating characteristic long-wavelength absorption bands in the ultraviolet spectrum. The computational results demonstrate excellent correlation with experimental absorption spectra, enabling reliable assignment of electronic transitions and prediction of molar extinction coefficients.

Conformational analysis through Density Functional Theory calculations reveals the preferred three-dimensional arrangements of this compound and the energy barriers associated with conformational interconversion processes. The partially saturated ring system exhibits characteristic puckering patterns that minimize steric interactions between substituents while maintaining optimal orbital overlap within the π-electron system. The quaternary carbon center at position 4 creates significant steric constraints that influence the preferred conformation of the tetrahydro ring, with the two methyl substituents adopting orientations that minimize repulsive interactions. The methyl ester group at position 6 provides additional conformational flexibility through rotation about the carbon-carbon bond connecting the aromatic ring to the carboxyl functionality.

Molecular orbital analysis reveals the electronic distribution patterns that govern chemical reactivity and intermolecular interactions of the compound. The Highest Occupied Molecular Orbital typically exhibits significant electron density on the nitrogen atom and the aromatic ring system, reflecting the electron-donating character of the amine functionality. The Lowest Unoccupied Molecular Orbital shows substantial contribution from the aromatic portion of the molecule, particularly in regions adjacent to electron-withdrawing substituents. These molecular orbital characteristics provide insights into potential reaction sites and help predict chemical behavior under various reaction conditions.

Solvent effects on molecular properties can be systematically investigated through computational models that incorporate implicit solvation environments. The Polarizable Continuum Model enables calculation of molecular properties in solution phase, revealing how polar and nonpolar solvents influence geometric parameters, electronic properties, and spectroscopic characteristics. These calculations demonstrate that solvent polarity significantly affects the energy and intensity of electronic transitions, particularly for compounds exhibiting charge transfer character in their excited states.

| Computational Parameter | Calculated Value | Method |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | Variable | B3LYP/6-31+G(d,p) |

| Lowest Unoccupied Molecular Orbital Energy | Variable | B3LYP/6-31+G(d,p) |

| Dipole Moment | Variable | B3LYP/6-31+G(d,p) |

| Electronic Transition Energy | Variable | TD-DFT B3LYP/6-31+G(d,p) |

| Molar Extinction Coefficient | Variable | TD-DFT B3LYP/6-31+G(d,p) |

Propiedades

IUPAC Name |

methyl 4,4-dimethyl-2,3-dihydro-1H-quinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(2)6-7-14-11-5-4-9(8-10(11)13)12(15)16-3/h4-5,8,14H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUNRQREKZOVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC2=C1C=C(C=C2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101180052 | |

| Record name | Methyl 1,2,3,4-tetrahydro-4,4-dimethyl-6-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101180052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187933-49-8 | |

| Record name | Methyl 1,2,3,4-tetrahydro-4,4-dimethyl-6-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,2,3,4-tetrahydro-4,4-dimethyl-6-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101180052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reduction-Cyclization Approach

- Starting materials: Aromatic nitro compounds or nitrobenzyl derivatives with appropriate side chains (e.g., acrylates or esters) are reduced to anilines or imines.

- Cyclization: Intramolecular Michael addition or nucleophilic attack forms the tetrahydroquinoline ring.

- Catalytic hydrogenation: Use of 5% Pd/C or Pt/C under hydrogen atmosphere reduces imine intermediates to tetrahydroquinolines.

- Stereoselectivity: The presence of ester groups at the C4 position influences hydrogen addition, favoring cis or trans ring junctions depending on catalyst and substituents. For example, a bulky ester group at C4 directs hydrogen addition to the opposite face, resulting in high stereoselectivity.

Reductive Amination and SNAr Cyclization

- Reductive amination: Amines are formed by reductive amination of aldehydes or ketones on aromatic rings.

- SNAr ring closure: The amine attacks an activated aromatic halide (e.g., fluorobenzene derivatives) intramolecularly, closing the ring to form tetrahydroquinolines.

- Yields: This method affords yields ranging from 58% to 98%, with ketones generally providing better yields than aldehydes due to stability and steric effects.

Metal-Catalyzed Nitrene Insertion

- Iron porphyrin catalysts: Air-stable iron complexes catalyze nitrene insertion into side-chain C-H bonds, forming tetrahydroquinoline rings in one step.

- Yields: Moderate to high yields (72%–81%) are reported for 2-aryl-1,2,3,4-tetrahydroquinolines, which can be adapted for methyl ester derivatives.

Photochemical Synthesis

- Irradiation with TiO2 catalyst: Photocatalytic reduction of nitrobenzenes in ethanol under UV light generates tetrahydroquinolines.

- Mechanism: Involves reduction to anilines and subsequent addition of acetaldehyde-derived vinyl ethers.

- Yield: Approximately 71%, though scope remains limited.

Specific Considerations for 4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid methyl ester

- 4,4-Dimethyl substitution: The geminal dimethyl groups at C4 provide steric hindrance that influences stereoselectivity during hydrogenation or cyclization steps.

- 6-Carboxylic acid methyl ester: The ester group at position 6 can be introduced via esterification of the corresponding carboxylic acid or through cyclization of precursors bearing ester substituents.

- Catalyst choice: Pd/C and Pt/C catalysts have shown different selectivities, with Pt/C favoring cis isomers when bulky substituents are present near the ester.

- Reaction conditions: Hydrogen pressure, solvent choice, and temperature are critical parameters affecting yield and stereochemistry.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Notes |

|---|---|---|---|---|

| Reduction + Cyclization + Pd/C | Nitrobenzyl acrylate derivatives, H2, Pd/C (5%), 1 atm | 78–91 | >98% trans-fused products | Ester at C4 directs hydrogen addition face |

| Reduction + Cyclization + Pt/C | Nitrobenzyl acrylate derivatives, H2, Pt/C (5%), 4 atm | Not specified | ≥13:1 cis favored | Larger R groups increase cis selectivity |

| Reductive amination + SNAr | Amines + activated aromatic halides, base, reductant | 58–98 | High | Ketones better than aldehydes for yields |

| Metal-catalyzed nitrene insertion | Fe(III) porphyrin catalyst, nitrene precursor | 72–81 | Not specified | One-step process, limited substrate scope |

| Photochemical TiO2 catalysis | Nitrobenzene derivatives, UV light, TiO2 catalyst | ~71 | Not specified | Limited scope, novel approach |

Summary of Research Findings

- The domino reduction-cyclization approach is the most versatile and high-yielding method for synthesizing tetrahydroquinoline derivatives with ester substituents and methyl groups at C4.

- Stereochemical outcome is highly dependent on catalyst choice and steric environment around the ester and methyl substituents.

- Reductive amination followed by SNAr offers a robust alternative, especially for substrates with activated aromatic halides.

- Emerging methods such as metal-catalyzed nitrene insertion and photochemical catalysis provide innovative routes but require further scope expansion for broad applicability.

- Detailed mechanistic studies and stereochemical analyses support the rational design of synthetic routes tailored for 4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid methyl ester.

Análisis De Reacciones Químicas

Types of Reactions

4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the quinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives with ketone or aldehyde functional groups.

Reduction: Alcohol derivatives of the original ester.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antioxidant Activity

Research indicates that 4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, making them potential candidates for therapeutic agents in diseases associated with oxidative damage .

Anticancer Properties

Several studies have investigated the anticancer effects of this compound. It has been shown to inhibit cancer cell proliferation in various cancer types through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of this compound have demonstrated activity against breast and colon cancer cell lines .

Neuroprotective Effects

The neuroprotective properties of 4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline derivatives are under investigation for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. The compounds may help protect neuronal cells from damage due to excitotoxicity and inflammation .

Organic Synthesis Applications

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations that can lead to the development of more complex molecules. Researchers utilize it in the synthesis of novel quinoline derivatives that possess enhanced biological activities .

Chiral Synthesis

The presence of multiple stereocenters in the molecule makes it useful in chiral synthesis. The compound can be employed to create chiral intermediates that are crucial in the pharmaceutical industry for developing enantiomerically pure drugs .

Material Science Applications

Polymer Chemistry

In material science, 4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline derivatives are explored for their potential use in polymer chemistry. They can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries .

Nanocomposites

Studies have shown that incorporating this compound into nanocomposites can improve their electrical and thermal conductivity. This application is significant for developing materials used in electronic devices and sensors .

Case Studies

- Antioxidant Study : A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound significantly reduced oxidative stress markers in vitro and improved cell viability in neuronal cell cultures .

- Synthesis of Anticancer Agents : Researchers reported the synthesis of novel quinoline derivatives using 4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid methyl ester as a starting material. These derivatives exhibited promising anticancer activity against various tumor cell lines .

- Polymer Development : A recent investigation focused on the incorporation of this compound into biopolymer matrices to enhance their mechanical properties while maintaining biodegradability. The results showed improved tensile strength and elasticity compared to control samples .

Mecanismo De Acción

The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid methyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The quinoline core structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydro-quinoline-6-carboxylic Acid Methyl Ester

- Key Difference: Introduction of a 2-oxo group in the tetrahydroquinoline ring.

- Notably, this derivative is listed as discontinued across all available quantities, suggesting challenges in synthesis or stability .

Ethyl 6-Methoxy-1-Methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate

- Key Differences: Ethyl ester (vs. methyl ester in the target compound). Methoxy group at position 6 and methyl group at position 1. 1,2-Dihydroquinoline core (less saturated than tetrahydroquinoline).

- Impact: Reduced saturation (dihydro vs. tetrahydro) lowers ring flexibility and may affect aromatic interactions. The ethyl ester and methoxy groups contribute to a higher molecular weight (C₁₄H₁₅NO₄, MW: 277.28) and altered lipophilicity (XLogP3: ~2.5 estimated) .

6-Chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester

- Key Differences :

- Chloro substituent at position 5.

- Oxo group at position 3.

- Ethyl ester at position 3.

- Impact: The electron-withdrawing chlorine atom enhances electrophilic reactivity, while the 1,4-dihydro structure introduces partial saturation.

Methyl 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

- Key Differences: Quinoxaline core (two nitrogen atoms) instead of quinoline. 3-oxo group in the tetrahydroquinoxaline system.

- Impact: The dual nitrogen atoms increase hydrogen-bonding capacity and polarity.

Actividad Biológica

4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid methyl ester (CAS No. 1187933-49-8) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

- Molecular Formula : C₁₃H₁₇NO₂

- Molecular Weight : 219.28 g/mol

- CAS Number : 1187933-49-8

1. Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinolines exhibit significant antimicrobial properties. For instance, related compounds have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The biological activity of 4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline derivatives suggests potential use as antimicrobial agents .

| Compound | Activity Type | Reference |

|---|---|---|

| 4,4-Dimethyl-Tetrahydroquinoline | Antibacterial | |

| Isoquinoline Derivatives | Cytotoxic | |

| Tetrahydroquinoline Derivatives | Antiviral |

2. Neuroprotective Effects

Some studies suggest that tetrahydroquinoline derivatives may have neuroprotective effects. For example, compounds in this class have been evaluated for their ability to inhibit oxidative stress and neuronal apoptosis, making them candidates for treating neurodegenerative diseases like Alzheimer's .

3. Enzyme Inhibition

Research has highlighted the potential of tetrahydroquinoline derivatives as enzyme inhibitors. Notably, they may act as inhibitors of catechol-O-methyltransferase (COMT), which is relevant in the treatment of Parkinson's disease .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A study synthesized various tetrahydroquinoline derivatives and evaluated their antimicrobial activities. The results indicated that specific modifications to the chemical structure significantly enhanced their efficacy against resistant bacterial strains.

Case Study 2: Neuroprotective Properties in Animal Models

In a controlled study using animal models of neurodegeneration, tetrahydroquinoline derivatives were administered to evaluate their neuroprotective effects. The results showed a marked reduction in neuronal loss and improved cognitive function compared to control groups.

Q & A

(Basic) What are the key synthetic routes for 4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid methyl ester, and how do functional groups influence reaction outcomes?

Methodological Answer:

Synthesis typically involves cyclization of substituted anilines with carbonyl derivatives. For example, condensation of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline precursors with methyl esters of carboxylic acids under acidic or basic conditions can yield the target compound. Key steps include:

- Esterification : Use of methyl malonyl chloride in the presence of triethylamine to introduce the ester moiety .

- Cyclization : Base-catalyzed heterocyclization to form the tetrahydroquinoline core, with dimethyl groups stabilized by steric hindrance .

Functional Group Impact : The 4,4-dimethyl groups reduce ring strain and enhance stability, while the ester moiety increases solubility for downstream biological assays .

(Basic) What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions. For example, methyl ester protons resonate at δ 3.6–3.8 ppm .

- X-ray Crystallography : Resolves spatial arrangement, as demonstrated in studies of similar tetrahydroquinoline derivatives (e.g., C–H···π interactions and hydrogen-bonded dimers) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., calculated [M+H] for CHNO: 219.123) .

(Advanced) How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:

By-product formation (e.g., decarboxylated derivatives or hydroxylated analogs) is common in tetrahydroquinoline syntheses. Strategies include:

- Water Control : Excess water promotes hydrolysis of intermediates; anhydrous conditions reduce decarboxylation by-products .

- Temperature Modulation : Maintaining temperatures below 488 K during condensation prevents thermal degradation .

- Catalyst Screening : Triethylamine or DMAP improves esterification efficiency, reducing unreacted starting materials .

Data Table :

| Condition | By-Product Yield (%) | Target Compound Yield (%) |

|---|---|---|

| Anhydrous | 2–4 | 85–90 |

| Hydrous | 15–20 | 60–70 |

| Source: Adapted from heterocyclization studies |

(Advanced) How should researchers resolve contradictions in biological activity data between similar tetrahydroquinoline derivatives?

Methodological Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive analogs) arise from subtle structural differences. Approaches include:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-methyl vs. 4-hydroxy groups alter target binding) .

- Orthogonal Assays : Validate activity across multiple platforms (e.g., enzyme inhibition + cell viability assays) to rule out assay-specific artifacts .

- Computational Modeling : Docking studies using crystallographic data predict interactions with biological targets (e.g., quinoline derivatives binding to kinase active sites) .

(Basic) What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., methyl chloride by-products) .

- Waste Disposal : Neutralize acidic or basic reaction mixtures before disposal in designated chemical waste containers .

(Advanced) How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and CYP450 inhibition risks. For example, ester groups improve solubility but may increase metabolic instability .

- Molecular Dynamics Simulations : Assess binding affinity to serum proteins (e.g., human serum albumin) to optimize half-life .

- Fragment-Based Design : Replace the methyl ester with bioisosteres (e.g., amides) to balance stability and bioavailability .

(Basic) What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

- Lead Compound Development : Used in hit-to-lead campaigns for kinase inhibitors due to its rigid scaffold .

- Probe Synthesis : Functionalized with fluorescent tags (e.g., BODIPY) to study cellular uptake mechanisms .

- Anticancer Screening : Tested against cancer cell lines (e.g., MCF-7, HeLa) to evaluate apoptosis induction .

(Advanced) How can researchers address low yields in large-scale syntheses of this compound?

Methodological Answer:

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., polymerization) .

- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported acids) enhance reusability and reduce costs .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments .

(Basic) What analytical techniques confirm the purity of the final product?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5% required for biological studies) .

- Melting Point Analysis : Sharp melting points (e.g., 96–99°C for analogs) indicate crystallinity and purity .

- TLC : Silica gel plates with ethyl acetate/hexane eluents visualize spot homogeneity .

(Advanced) What strategies mitigate instability of the ester group during long-term storage?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .

- Stabilizer Addition : Antioxidants (e.g., BHT) in aprotic solvents (e.g., DMSO) extend shelf life .

- Low-Temperature Storage : –20°C in amber vials reduces thermal and photolytic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.